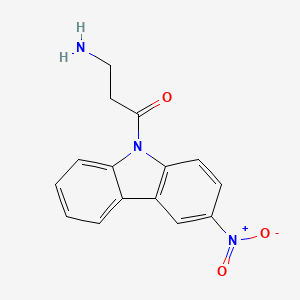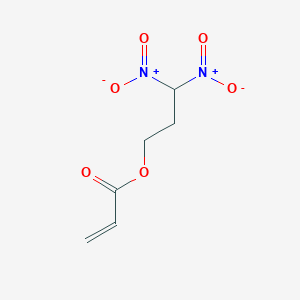
3,3-Dinitropropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dinitropropyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups attached to a propyl chain, which is further connected to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro acids
Reduction: Diamino derivatives
Substitution: Various substituted prop-2-enoates
Scientific Research Applications
3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol diacrylate: Similar in having ester groups but differs in the absence of nitro groups.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Shares the prop-2-enoate structure but has different substituents.
Uniqueness
3,3-Dinitropropyl prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
85963-24-2 |
|---|---|
Molecular Formula |
C6H8N2O6 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
3,3-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2 |
InChI Key |
VDDQPZYMXOVQDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
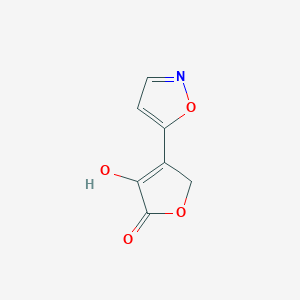

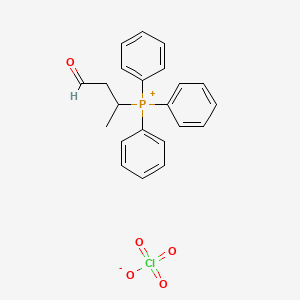

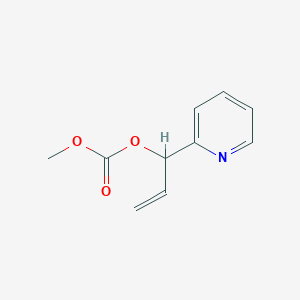
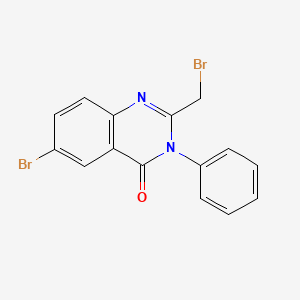

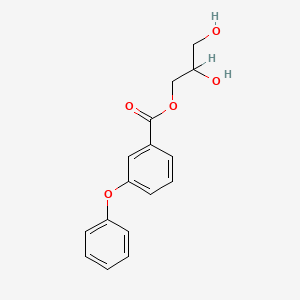
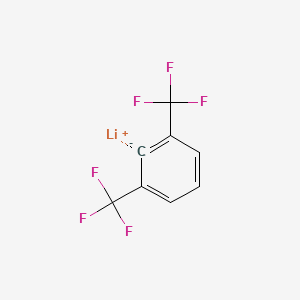

![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
